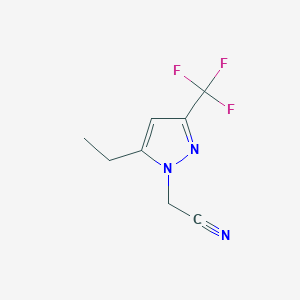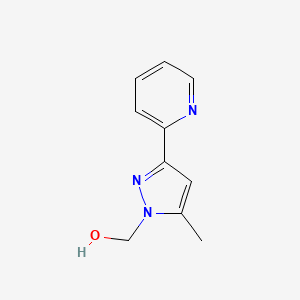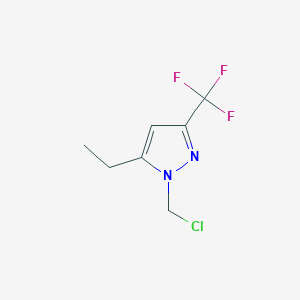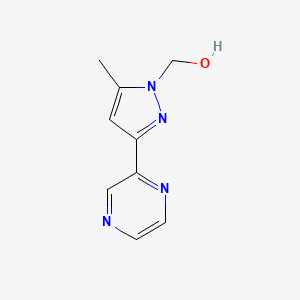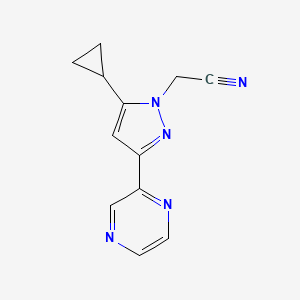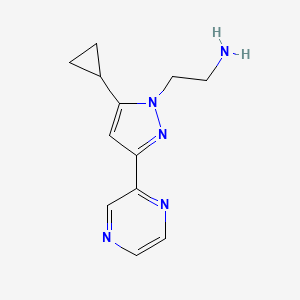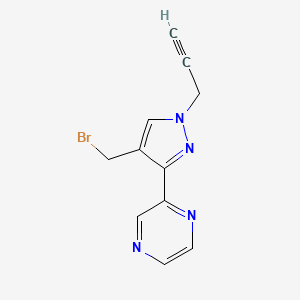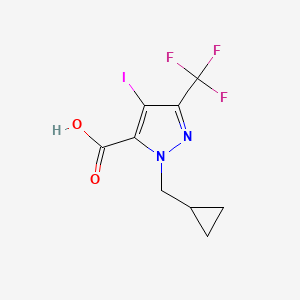
1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” contains several functional groups. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique
Chemistry and Synthesis of Heterocyclic Compounds
Pyrazole derivatives are foundational in creating a diverse array of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) exemplifies the utility of such scaffolds for synthesizing pyrazolo-imidazoles, thiazoles, and various spiropyrazolines, among others. DCNP showcases the potential for generating heterocycles under mild conditions from a wide range of precursors, including amines and phenols, underscoring the versatility of pyrazole-based frameworks in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives are significant due to their broad biological activities. These compounds are critical scaffolds in pharmaceuticals, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This diversity underlines the importance of synthetic methods for pyrazole carboxylic acid derivatives, providing a foundation for developing new therapeutic agents (Cetin, 2020).
Anticancer and Anti-inflammatory Agents
Trifluoromethylpyrazoles, sharing structural features with the compound , have been explored for their anti-inflammatory and antibacterial efficacy. The substitution pattern on the pyrazole nucleus, especially at the 3- or 5-positions, significantly affects their biological activity profile. This highlights the importance of trifluoromethylpyrazoles in medicinal chemistry for developing agents with minimal side effects and improved action profiles (Kaur, Kumar, & Gupta, 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3IN2O2/c10-9(11,12)7-5(13)6(8(16)17)15(14-7)3-4-1-2-4/h4H,1-3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPVKLQDFXXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C(C(=N2)C(F)(F)F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




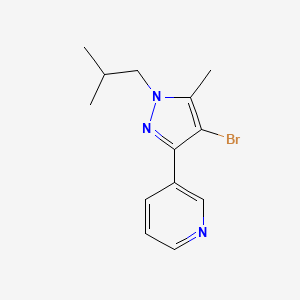

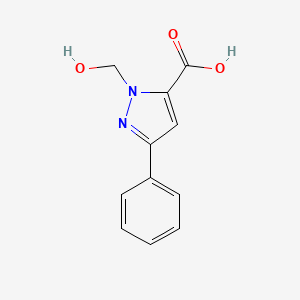
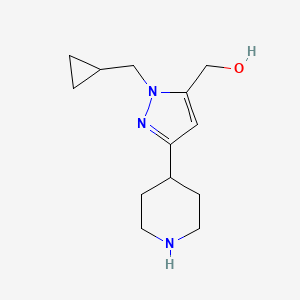
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
